molecular formula C15H15ClN2O3S B4437369 N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4437369
M. Wt: 338.8 g/mol
InChI Key: UMOMEPXVACDYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a histone deacetylase (HDAC) inhibitor, which means it inhibits the activity of enzymes that remove acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which are associated with an open chromatin structure and increased gene expression. N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) in vitro. N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. Another direction is the investigation of N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other therapies, such as immunotherapy, to enhance its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide and its potential therapeutic applications in other diseases.

Scientific Research Applications

N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-13(7-4-8-14(10)18-22(2,20)21)15(19)17-12-6-3-5-11(16)9-12/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOMEPXVACDYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.